(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide is a synthetic compound that belongs to the class of macamide derivatives. Characterized by its long carbon chain and specific double bond configurations (9Z and 12Z), this compound features an amide functional group linked to a phenethyl moiety. Its molecular formula is C26H41N, and it is recognized for its structural complexity and potential biological significance.
Research indicates that (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide exhibits significant biological activity, particularly as an anti-inflammatory agent. It has shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory responses. In vitro studies have demonstrated an IC50 value of approximately 14.2 μM, indicating its effectiveness in modulating inflammatory pathways .
The synthesis of (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide typically involves the following steps:
(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide has potential applications in:
Interaction studies have focused on how this compound affects various biological pathways:
Several compounds share structural similarities with (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (9Z,12Z)-Octadeca-9,12-dienamide | Similar amide structure but without phenethyl substitution | Moderate anti-inflammatory effects |
| N-[2-(4-Methylphenyl)ethyl]octadeca-9,12-dienamide | Lacks phenyl group; shorter carbon chain | Lower anti-inflammatory activity |
| (9Z,12Z)-Phenethyl octadeca-9,12-dienoate | Ester instead of amide; similar carbon chain | Limited anti-inflammatory activity |
The uniqueness of (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide lies in its specific structural features that enhance its lipophilicity and biological activity compared to other derivatives. The presence of both methyl and phenyl groups contributes to its distinctive pharmacological properties .